RNF5 agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

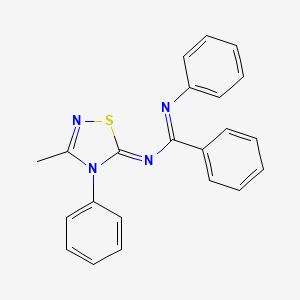

C22H18N4S |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-(3-methyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide |

InChI |

InChI=1S/C22H18N4S/c1-17-25-27-22(26(17)20-15-9-4-10-16-20)24-21(18-11-5-2-6-12-18)23-19-13-7-3-8-14-19/h2-16H,1H3 |

InChI Key |

SCPUGCLDMPNDGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

RNF5 Agonist 1 (Analog-1): A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of RNF5 agonist 1, also identified as Analog-1. RNF5 (RING Finger Protein 5) is an E3 ubiquitin ligase with multifaceted roles in cellular homeostasis, including protein quality control, regulation of innate immunity, and cell motility. Analog-1 has emerged as a pharmacological activator of RNF5, demonstrating therapeutic potential in antiviral and oncology indications. This document details the molecular pathways modulated by Analog-1, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the underlying biological processes.

Introduction to RNF5

RNF5, also known as RMA1, is an 18-kDa E3 ubiquitin ligase anchored to the endoplasmic reticulum (ER) and mitochondrial membranes.[1] It plays a crucial role in maintaining cellular protein homeostasis through the ubiquitin-proteasome system. Key functions of RNF5 include:

-

Endoplasmic Reticulum-Associated Degradation (ERAD): RNF5 is a key component of the ERAD pathway, which is responsible for the elimination of misfolded and unfolded proteins from the ER. It facilitates the ubiquitination of these proteins, targeting them for degradation by the proteasome.[1]

-

Antiviral Innate Immunity: RNF5 is a critical negative regulator of the host's antiviral response. It targets key signaling proteins such as STING (Stimulator of Interferon Genes), MAVS (Mitochondrial Antiviral-Signaling protein), and IRF3 (Interferon Regulatory Factor 3) for ubiquitination and subsequent degradation, thereby dampening the type I interferon response.[2][3]

-

Cell Motility: RNF5 regulates cell motility by mediating the ubiquitination of paxillin, a focal adhesion-associated protein. This modification alters paxillin's localization and affects cell movement.[4]

-

Autophagy: RNF5 negatively regulates autophagy by targeting ATG4B, a key autophagy-related protein, for ubiquitination and degradation.[1]

Mechanism of Action of this compound (Analog-1)

Analog-1 is a pharmacological activator of RNF5, meaning it enhances the E3 ubiquitin ligase activity of RNF5. Its mechanism of action has been elucidated in two primary therapeutic contexts: antiviral therapy against SARS-CoV-2 and cancer therapy for neuroectodermal tumors.

Antiviral Activity: Targeting SARS-CoV-2 Envelope (E) Protein

Analog-1 has demonstrated potent antiviral activity against SARS-CoV-2.[5][6] Its mechanism involves the targeted degradation of the viral envelope (E) protein, a crucial component for viral entry, assembly, and budding.

The activation of RNF5 by Analog-1 leads to the K48-linked polyubiquitination of the SARS-CoV-2 E protein at its lysine 63 (K63) residue.[5] This polyubiquitin chain acts as a signal for proteasomal degradation, effectively reducing the intracellular levels of the E protein and thereby inhibiting viral replication.[3][5]

Anti-tumor Activity: Metabolic Reprogramming in Neuroectodermal Tumors

In neuroblastoma and melanoma, Analog-1 has been shown to reduce cell viability and delay tumor growth.[7][8] The underlying mechanism involves the metabolic reprogramming of cancer cells.

Activation of RNF5 by Analog-1 leads to the inhibition of F1F0 ATP-synthase activity.[7] This inhibition impairs glutamine availability and disrupts cellular energy metabolism, leading to a significant increase in oxidative stress. The elevated oxidative stress ultimately triggers cell death in these cancer cells.[7]

Quantitative Data

Currently, there is limited publicly available quantitative data, such as EC50 or IC50 values, for the RNF5 agonist Analog-1. The existing literature primarily describes its effects at specific concentrations.

| Compound | Assay | Cell Line | Result | Reference |

| Analog-1 | Cell Viability (Trypan Blue Assay) | SH-SY5Y (Neuroblastoma) | Significant reduction in cell viability at 10 µM after 24 and 48 hours. | |

| Analog-1 | Cell Viability (Trypan Blue Assay) | MZ2-MEL (Melanoma) | Significant reduction in cell viability at 10 µM after 24 and 48 hours. | |

| Analog-1 | SARS-CoV-2 Replication Assay | Wild-type cells | Dose-dependent inhibition of SARS-CoV-2 replication. | [3] |

Experimental Protocols

In Vitro Ubiquitination Assay for SARS-CoV-2 E Protein

This protocol is adapted from the methodology described in the study by Li et al., 2023.[5]

Objective: To determine if RNF5 can directly ubiquitinate the SARS-CoV-2 E protein in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme (His-tagged)

-

Recombinant human UBE2D2 (UbcH5b) E2 ubiquitin-conjugating enzyme (His-tagged)

-

Recombinant human ubiquitin (His-tagged)

-

Recombinant human RNF5 (His-tagged)

-

Recombinant SARS-CoV-2 E protein (GST-tagged)

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-GST antibody

-

Anti-His antibody

-

Anti-ubiquitin antibody

Procedure:

-

Set up the ubiquitination reactions in a total volume of 20 µL.

-

Combine the following components in the reaction buffer:

-

100 ng of E1 enzyme

-

200 ng of E2 enzyme (UBE2D2)

-

1 µg of ubiquitin

-

1 µg of RNF5

-

1 µg of GST-tagged E protein

-

-

As a negative control, prepare a reaction mixture without RNF5.

-

Incubate the reactions at 37°C for 2 hours.

-

Stop the reactions by adding 5 µL of 5x SDS loading buffer and boiling at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane for Western blot analysis.

-

Probe the membrane with an anti-GST antibody to detect the E protein and its ubiquitinated forms. Use anti-His and anti-ubiquitin antibodies to confirm the presence and activity of the other components.

Cell Viability Assay (General Protocol)

This is a general protocol for assessing cell viability using a tetrazolium-based assay (e.g., MTT, MTS, or WST-1), which can be adapted for testing the effect of Analog-1 on cancer cell lines.

Objective: To measure the effect of Analog-1 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SH-SY5Y, MZ2-MEL)

-

Complete cell culture medium

-

96-well cell culture plates

-

Analog-1 (dissolved in a suitable solvent, e.g., DMSO)

-

Tetrazolium-based cell viability reagent (e.g., MTT, MTS, or WST-1)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Analog-1 in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of Analog-1).

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Analog-1 or the vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time to allow for the conversion of the tetrazolium salt to formazan.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of Analog-1 relative to the vehicle control.

Broader Implications and Future Directions

The discovery of Analog-1 as a pharmacological activator of RNF5 opens up new avenues for therapeutic intervention in a range of diseases. The dual antiviral and anti-tumor activities highlight the potential of targeting specific E3 ubiquitin ligases for drug development.

Future research should focus on:

-

Determining the precise binding site of Analog-1 on RNF5 and the allosteric changes it induces to enhance its catalytic activity.

-

Conducting detailed structure-activity relationship (SAR) studies to develop more potent and selective RNF5 agonists.

-

Elucidating the full spectrum of RNF5 substrates that are targeted upon activation by Analog-1 to understand any potential off-target effects.

-

Exploring the therapeutic potential of RNF5 activation in other viral infections and cancers.

This technical guide provides a solid foundation for understanding the mechanism of action of this compound (Analog-1). As research in this area progresses, a more detailed picture of its therapeutic potential and the intricacies of its interaction with the cellular ubiquitination machinery will undoubtedly emerge.

References

- 1. RNF5: inhibiting antiviral immunity and shaping virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The E3 ligase RNF5 restricts SARS-CoV-2 replication by targeting its envelope protein for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Expression of the E3 Ubiquitin Ligase RNF5 Is Associated with Decreased Survival in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The E3 ligase RNF5 restricts SARS-CoV-2 replication by targeting its envelope protein for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting of Ubiquitin E3 Ligase RNF5 as a Novel Therapeutic Strategy in Neuroectodermal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting of Ubiquitin E3 Ligase RNF5 as a Novel Therapeutic Strategy in Neuroectodermal Tumors [unige.iris.cineca.it]

- 8. researchgate.net [researchgate.net]

The Discovery and Biological Impact of Analog-1, a Pharmacological Activator of the E3 Ubiquitin Ligase RNF5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and biological activity of Analog-1, a pharmacological activator of the E3 ubiquitin ligase Ring Finger Protein 5 (RNF5). RNF5 is a key regulator of protein quality control and immune signaling, making it a compelling target for therapeutic intervention in various diseases. This document details the role of RNF5 in cellular pathways, the effects of its activation by Analog-1 in oncology and virology, and the experimental methodologies used to characterize this compound. While the precise chemical structure and synthesis of Analog-1 are not publicly disclosed, this guide consolidates the available biological data to support further research and development efforts targeting RNF5.

Introduction to RNF5: A Multifaceted E3 Ligase

RNF5, also known as RMA1, is an E3 ubiquitin ligase anchored to the membrane of the endoplasmic reticulum (ER) and mitochondria. It plays a crucial role in various cellular processes, including:

-

ER-Associated Degradation (ERAD): RNF5 is a key component of the ERAD pathway, which identifies and targets misfolded or unassembled proteins for degradation by the proteasome. This function is critical for maintaining protein homeostasis (proteostasis).

-

Immune Signaling: RNF5 is a negative regulator of the innate immune response. It targets key adaptor proteins such as STING (Stimulator of Interferon Genes) and MAVS (Mitochondrial Antiviral-Signaling protein) for ubiquitination and subsequent proteasomal degradation, thereby dampening the production of type I interferons and other inflammatory cytokines.[1][2]

-

Cell Motility: RNF5 has been shown to regulate cell motility by targeting the focal adhesion protein paxillin for ubiquitination.

Given its diverse roles, pharmacological modulation of RNF5 activity presents a promising therapeutic strategy for a range of diseases, including cancer and viral infections.

Discovery of Analog-1 as an RNF5 Activator

The discovery of Analog-1 as an RNF5 activator stemmed from research aimed at identifying modulators of RNF5 function. While the specific high-throughput screening campaign that identified Analog-1 is not detailed in the public literature, it is described as a pharmacological activator based on its ability to counteract the effects of a known RNF5 inhibitor, "inh-2". This suggests a discovery workflow likely involving a cell-based assay designed to measure RNF5 activity, followed by counter-screening to confirm its mechanism of action.

Below is a generalized workflow for the discovery of a small molecule activator of an E3 ligase like RNF5.

References

RNF5 Agonist 1: A Technical Guide to its Function in Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RING Finger Protein 5 (RNF5), also known as RMA1, is an E3 ubiquitin ligase anchored to the endoplasmic reticulum (ER) and mitochondrial membranes. It plays a critical role in cellular homeostasis through its involvement in various protein degradation pathways. RNF5 is a key regulator of the ER-Associated Degradation (ERAD) pathway, which is responsible for the disposal of misfolded proteins within the ER.[1] Beyond its role in protein quality control, RNF5 is implicated in the regulation of antiviral innate immunity, autophagy, and has been identified as a potential therapeutic target in several diseases, including cystic fibrosis and cancer.

This technical guide focuses on the function of RNF5 Agonist 1, a pharmacological activator of RNF5, in promoting protein degradation. We will delve into its mechanism of action, provide quantitative data on its effects, and detail experimental protocols for its characterization.

This compound: Mechanism of Action

This compound, also referred to as Analog-1 in the scientific literature, functions by enhancing the E3 ligase activity of RNF5.[2][3] This potentiation leads to increased ubiquitination of RNF5 substrates, marking them for degradation by the proteasome. The activation of RNF5 by Analog-1 has been shown to have significant downstream effects, including the degradation of viral proteins and the induction of apoptosis in cancer cells.[2][3][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on protein degradation and cell viability.

Table 1: Effect of this compound on SARS-CoV-2 E Protein Degradation

| Cell Line | Treatment | Concentration | Duration | % Reduction in E Protein Levels | Reference |

| HEK293T | This compound (Analog-1) | Not specified | Not specified | Dose-dependent reduction | [2] |

Note: While a dose-dependent reduction was observed, specific quantitative data such as IC50 values for protein degradation are not available in the reviewed literature.

Table 2: Effect of this compound on Neuroblastoma and Melanoma Cell Viability

| Cell Line | Treatment | IC50 | Duration | Assay | Reference |

| SH-SY5Y (Neuroblastoma) | This compound (Analog-1) | ~10 µM (Significant reduction at this concentration) | 24 and 48 hours | Trypan Blue Assay | [5] |

| MZ2-MEL (Melanoma) | This compound (Analog-1) | ~10 µM (Significant reduction at this concentration) | 24 and 48 hours | Trypan Blue Assay | [5] |

Note: The provided data indicates significant effects at a specific concentration rather than a calculated IC50 value from a dose-response curve.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound.

Western Blotting for Protein Degradation Analysis

This protocol is for assessing the effect of this compound on the degradation of a target protein (e.g., SARS-CoV-2 E protein).

Materials:

-

Cells expressing the target protein

-

This compound (Analog-1)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time period (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (optional) and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the relative protein levels.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

Neuroblastoma or melanoma cell lines

-

This compound (Analog-1)

-

DMSO (vehicle control)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a DMSO vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the cell viability against the log of the agonist concentration to determine the IC50 value.[6]

In Vitro Ubiquitination Assay

This protocol is to determine if this compound directly enhances the E3 ligase activity of RNF5.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant human RNF5

-

Recombinant substrate protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

This compound (Analog-1)

-

DMSO (vehicle control)

Procedure:

-

Set up the ubiquitination reaction by combining E1, E2, RNF5, substrate, and ubiquitin in the reaction buffer.

-

Add either this compound or DMSO to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 30-37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by Western blotting using an antibody against the substrate or an antibody that recognizes ubiquitin conjugates. An increase in higher molecular weight ubiquitinated species in the presence of this compound indicates enhanced RNF5 activity.[7][8]

Cycloheximide (CHX) Chase Assay

This protocol is used to determine the effect of this compound on the half-life of a target protein.

Materials:

-

Cells expressing the target protein

-

This compound (Analog-1)

-

DMSO (vehicle control)

-

Cycloheximide (CHX)

-

Cell lysis buffer and reagents for Western blotting

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with either this compound or DMSO for a specified period (e.g., 1-2 hours).

-

Add cycloheximide (a protein synthesis inhibitor) to all wells at a final concentration of 50-100 µg/mL.[9][10]

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Lyse the cells and perform Western blotting for the target protein as described in Protocol 1.

-

Quantify the protein band intensities at each time point and normalize to the 0-hour time point.

-

Plot the percentage of remaining protein versus time to determine the protein half-life. A shorter half-life in the presence of this compound indicates accelerated degradation.[9][11][12]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound enhances the E3 ligase activity of RNF5, promoting ubiquitination and proteasomal degradation of substrate proteins, thereby modulating downstream signaling pathways.

Experimental Workflow Diagram: Protein Degradation Analysis

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. The E3 ligase RNF5 restricts SARS-CoV-2 replication by targeting its envelope protein for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The E3 ligase RNF5 restricts SARS-CoV-2 replication by targeting its envelope protein for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 12. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of RNF5 Agonist 1 in the ERAD Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E3 ubiquitin ligase RNF5 (also known as RMA1) is a critical component of the endoplasmic reticulum-associated degradation (ERAD) pathway, a quality control mechanism that eliminates misfolded and unfolded proteins from the ER. Dysregulation of RNF5 has been implicated in various diseases, including cystic fibrosis and certain cancers. While inhibitors of RNF5 have been explored, the therapeutic potential of RNF5 agonists is an emerging area of interest. This technical guide provides an in-depth overview of the role of a pharmacological activator of RNF5, referred to herein as "RNF5 Agonist 1" (based on the publicly available data for the compound "Analog-1"), in the ERAD pathway. We will explore its mechanism of action, present available quantitative data, provide detailed experimental protocols for its investigation, and visualize the relevant signaling pathways.

Introduction to RNF5 and the ERAD Pathway

The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. When protein folding is impaired, misfolded proteins accumulate, leading to ER stress. The ERAD pathway is a cellular defense mechanism that retro-translocates these aberrant proteins from the ER lumen to the cytosol for degradation by the proteasome. This process involves a series of coordinated steps, including substrate recognition, ubiquitination, retro-translocation, and proteasomal degradation.

RNF5 is an ER membrane-anchored E3 ubiquitin ligase that plays a pivotal role in the ubiquitination of ERAD substrates.[1][2] It functions as a key regulator in the clearance of misfolded proteins.[1] RNF5 has been shown to mediate the ubiquitination of various proteins, targeting them for degradation and thereby maintaining cellular homeostasis.[1][2]

This compound (Analog-1): A Pharmacological Activator of RNF5

While the term "this compound" does not appear in publicly available literature, a pharmacological activator of RNF5, known as Analog-1 , has been described.[3][4][5] This guide will focus on the known effects of Analog-1 as a representative RNF5 agonist.

Analog-1 has been investigated for its therapeutic potential in oncology and infectious diseases.[3][4] Studies have shown that activation of RNF5 by Analog-1 can lead to reduced cell viability in cancer cell lines and inhibit viral replication.[3][4] The proposed mechanism in cancer involves the impairment of glutamine availability and energy metabolism through the inhibition of F1Fo ATP-synthase activity, leading to increased oxidative stress and cell death.[5]

While direct evidence of Analog-1's impact on the ERAD pathway is still emerging, its role as an RNF5 activator suggests that it could enhance the degradation of specific ERAD substrates, thereby alleviating ER stress under certain pathological conditions.

Quantitative Data on the Effects of this compound (Analog-1)

The following tables summarize the available quantitative data on the biological effects of Analog-1.

Table 1: Effect of Analog-1 on Cancer Cell Viability

| Cell Line | Treatment | Duration | Effect | Reference |

| Neuroblastoma (SH-SY5Y) | 10 µM Analog-1 | 24 hours | Reduced cell viability | [5] |

| Neuroblastoma (SH-SY5Y) | 10 µM Analog-1 | 48 hours | Further reduced cell viability | [5] |

| Melanoma (MZ2-MEL) | 10 µM Analog-1 | 24 hours | Reduced cell viability | [5] |

| Melanoma (MZ2-MEL) | 10 µM Analog-1 | 48 hours | Further reduced cell viability | [5] |

Table 2: In Vivo Efficacy of Analog-1

| Cancer Model | Treatment | Outcome | Reference |

| Neuroblastoma-bearing mice | Analog-1 | Significant delay in tumor growth | [5] |

| Melanoma-bearing mice | Analog-1 | Significant delay in tumor growth | [5] |

| SARS-CoV-2 infected mouse model | Analog-1 | Alleviation of disease development | [4] |

Signaling Pathways and Experimental Workflows

RNF5-Mediated ERAD Pathway

The following diagram illustrates the general mechanism of RNF5's involvement in the ERAD pathway. Activation of RNF5 by an agonist would be expected to enhance the ubiquitination and subsequent degradation of its substrates.

Experimental Workflow for Investigating this compound

The following diagram outlines a typical experimental workflow to characterize the effects of an RNF5 agonist on the ERAD pathway.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to investigate the role of an RNF5 agonist in the ERAD pathway. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Ubiquitination Assay

Objective: To determine if the RNF5 agonist directly enhances the E3 ligase activity of RNF5 in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant human RNF5 (full-length or catalytic domain)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (Analog-1) dissolved in a suitable solvent (e.g., DMSO)

-

Substrate protein (e.g., a known RNF5 substrate or a generic substrate like ubiquitin itself for auto-ubiquitination)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-ubiquitin antibody, anti-RNF5 antibody, and antibody against the substrate

Protocol:

-

Prepare a master mix containing E1, E2, ubiquitin, and ATP in ubiquitination reaction buffer.

-

In separate reaction tubes, add the recombinant RNF5 and the substrate protein.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

-

Initiate the reaction by adding the master mix to each tube.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated substrate and an anti-RNF5 antibody to detect auto-ubiquitination. An antibody against the substrate can also be used to observe its modification.

-

Analyze the band patterns to determine the effect of the agonist on RNF5's E3 ligase activity. An increase in higher molecular weight ubiquitinated species in the presence of the agonist indicates enhanced activity.

Cell Viability Assay (WST-1 Assay)

Objective: To assess the effect of the RNF5 agonist on the viability of cultured cells.

Materials:

-

Cells of interest (e.g., cancer cell lines, cells expressing a misfolded protein)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (Analog-1)

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the agonist or vehicle control.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C, or until a color change is visible.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

ERAD Substrate Degradation Assay (Cycloheximide Chase Assay)

Objective: To determine if the RNF5 agonist enhances the degradation of a known RNF5-dependent ERAD substrate.

Materials:

-

Cells stably or transiently expressing a known RNF5 substrate (e.g., a misfolded protein tagged with a fluorescent protein or an epitope tag)

-

Complete cell culture medium

-

This compound (Analog-1)

-

Cycloheximide (CHX) solution (to inhibit new protein synthesis)

-

Lysis buffer

-

SDS-PAGE and Western blot reagents

-

Antibody against the ERAD substrate tag

Protocol:

-

Plate the cells in multi-well plates and allow them to grow to 70-80% confluency.

-

Treat the cells with the RNF5 agonist or vehicle control for a predetermined pre-incubation period (e.g., 4-6 hours).

-

Add cycloheximide (e.g., 100 µg/mL) to all wells to block protein synthesis. This is time point 0.

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Lyse the cells at each time point and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the substrate's tag.

-

Quantify the band intensities of the substrate at each time point.

-

Plot the substrate levels over time to determine the degradation rate. A faster degradation rate in the presence of the agonist indicates enhanced ERAD of the substrate.

Analysis of ER Stress Markers

Objective: To evaluate the effect of the RNF5 agonist on the expression of key ER stress markers.

Materials:

-

Cells treated with the RNF5 agonist or vehicle control

-

Optional: A known ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control

-

RNA extraction kit and reagents for qRT-PCR

-

Lysis buffer and reagents for Western blotting

-

Antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, phosphorylated PERK, phosphorylated eIF2α, spliced XBP1)

Protocol:

-

Treat cells with the RNF5 agonist at various concentrations and for different durations.

-

For qRT-PCR:

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR using primers specific for ER stress marker genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1).

-

Normalize the expression levels to a housekeeping gene.

-

-

For Western Blotting:

-

Lyse the cells and collect protein lysates.

-

Analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against ER stress marker proteins.

-

-

Analyze the data to determine if the RNF5 agonist modulates the ER stress response.

Conclusion

The activation of RNF5 presents a novel therapeutic strategy for diseases characterized by the accumulation of specific misfolded proteins or for conditions where enhanced protein degradation is beneficial. The pharmacological activator "Analog-1" has shown promise in preclinical models of cancer and viral infections. While its direct role in modulating the ERAD pathway requires further investigation, the experimental framework provided in this guide offers a comprehensive approach to characterizing the effects of "this compound" and other potential RNF5 activators. Future research in this area will be crucial for elucidating the full therapeutic potential of targeting RNF5 for activation.

References

- 1. ronailab.net [ronailab.net]

- 2. Regulation of Endoplasmic Reticulum-associated Degradation by RNF5-dependent Ubiquitination of JNK-associated Membrane Protein (JAMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | RNF5: inhibiting antiviral immunity and shaping virus life cycle [frontiersin.org]

- 4. The E3 ligase RNF5 restricts SARS-CoV-2 replication by targeting its envelope protein for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting of Ubiquitin E3 Ligase RNF5 as a Novel Therapeutic Strategy in Neuroectodermal Tumors [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Modulation of Autophagy by the E3 Ligase RNF5

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This technical guide provides a comprehensive overview of the role of the E3 ubiquitin ligase RING finger protein 5 (RNF5) in the regulation of autophagy. It is important to note that the existing scientific literature establishes RNF5 as a negative regulator of basal autophagy. An agonist of RNF5 would, therefore, be expected to suppress autophagic processes. This document will focus on the well-documented effects of RNF5 inhibition, knockdown, or knockout, which lead to an increase in autophagy. The data, protocols, and pathways described herein are based on loss-of-function studies and serve to elucidate the mechanism by which RNF5 modulates autophagy.

Core Concept: RNF5 as a Negative Regulator of Autophagy

RNF5, also known as RMA1, is an E3 ubiquitin ligase anchored to the membrane of the endoplasmic reticulum and mitochondria.[1] It plays a crucial role in various cellular processes, including ER-associated degradation (ERAD), cell motility, and innate immunity.[1][2] A key function of RNF5 is to limit basal levels of autophagy.[1][3] This is achieved through its interaction with and subsequent ubiquitination of ATG4B, a cysteine protease essential for processing LC3 (Microtubule-associated protein 1A/1B-light chain 3) and autophagosome formation.[3][4] By targeting ATG4B for proteasomal degradation, RNF5 effectively dampens the initiation of the autophagy cascade under normal conditions.[3][4]

Data Presentation: Quantitative Effects of RNF5 Modulation on Autophagy

The following table summarizes the quantitative data from studies investigating the impact of RNF5 loss-of-function on key autophagy markers.

| Experimental System | RNF5 Modulation | Marker | Quantitative Change | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | RNF5 Knockout (KO) | LC3-II Levels | Increased LC3-II levels, most significantly at basal and early starvation time points (1h). | [3] |

| Mouse Embryonic Fibroblasts (MEFs) | RNF5 Knockout (KO) | p62/SQSTM1 Levels | Decreased p62 protein levels, indicating increased autophagic flux. | [3] |

| Mouse Embryonic Fibroblasts (MEFs) | RNF5 Knockout (KO) | LC3 Puncta | Higher number of LC3-positive puncta per cell. | [3] |

| Caenorhabditis elegans | rnf-5 inactivation (RNAi) | LGG-1/LC3::GFP Puncta | Increased levels of LGG-1/LC3::GFP puncta. | [3] |

| Mouse Embryonic Fibroblasts (MEFs) | RNF5 Knockout (KO) | ATG4B Stability | Increased half-life of ATG4B protein. | [3] |

| Human HeLa Cells | RNF5 Knockdown (shRNA) | ATG4B Levels | Increased ATG4B levels in membrane-enriched fractions. | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of RNF5 and autophagy are provided below.

Immunoblotting for Autophagy Markers

This protocol is used to quantify the protein levels of LC3-II (a marker for autophagosomes) and p62 (an autophagy substrate that decreases upon autophagic degradation).

Methodology:

-

Cell Lysis:

-

Culture RNF5 wild-type (WT) and knockout/knockdown (KO/KD) cells to 80-90% confluency.

-

Induce autophagy by amino acid starvation (e.g., using Hanks' Balanced Salt Solution - HBSS) for desired time points (e.g., 0, 1, 2, 4 hours).

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation Assay buffer) supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA (Bicinchoninic acid) protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP (Horseradish Peroxidase)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software. The LC3-II/LC3-I ratio or LC3-II/loading control ratio is often calculated.

-

Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization and quantification of autophagosomes as punctate structures within the cell.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Transfect cells with a GFP-LC3 or RFP-GFP-LC3 plasmid if endogenous levels are low.

-

Apply experimental treatments (e.g., starvation) to induce autophagy.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

If not using fluorescently tagged LC3, incubate with an anti-LC3 primary antibody for 1-2 hours.

-

Wash and incubate with a fluorescently-conjugated secondary antibody.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to stain the nuclei.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images from multiple random fields.

-

Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta indicates an induction of autophagy.

-

In Vitro Ubiquitination Assay

This assay determines if RNF5 can directly ubiquitinate a substrate like ATG4B.

Methodology:

-

Reagent Preparation:

-

Purify recombinant proteins: His-tagged ATG4B, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and RNF5.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in ubiquitination buffer:

-

E1 enzyme

-

E2 enzyme

-

Recombinant RNF5

-

His-tagged ATG4B (bound to nickel beads)

-

ATP

-

Ubiquitin (and HA-tagged Ubiquitin for detection if needed)

-

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Wash the nickel beads to remove unbound proteins.

-

Elute the proteins and analyze by SDS-PAGE and immunoblotting using antibodies against ATG4B or HA (to detect polyubiquitin chains). A high molecular weight smear indicates polyubiquitination.

-

Visualizations: Signaling Pathways and Workflows

RNF5 Signaling Pathway in Autophagy Regulation

Caption: RNF5 negatively regulates autophagy by ubiquitinating ATG4B, leading to its degradation.

Experimental Workflow for Investigating RNF5 in Autophagy

Caption: A typical workflow for studying the role of RNF5 in cellular autophagy.

References

A Technical Guide to the Cellular Targets of RNF5 Agonism

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ring Finger Protein 5 (RNF5), also known as RMA1, is an E3 ubiquitin ligase anchored to the membranes of the endoplasmic reticulum and mitochondria.[1][2] It plays a crucial role in a variety of cellular processes, including protein quality control, innate immunity, cell motility, and autophagy, by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[1][3] The activation of RNF5, for instance by a pharmacological agonist like Analog-1, can modulate these pathways, presenting therapeutic opportunities for various diseases, including viral infections and cancer.[4][5] This document provides an in-depth technical overview of the known cellular targets of RNF5, the signaling pathways it modulates, and the experimental methodologies used to identify and validate these targets.

Cellular Targets of RNF5

RNF5 targets a diverse range of proteins for ubiquitination, leading to their degradation or functional alteration. The activation of RNF5 by an agonist would be expected to enhance the ubiquitination of these substrates.

Quantitative Data Summary: RNF5 Substrates

The following table summarizes the key cellular targets of RNF5, the type of ubiquitin linkage it promotes, and the functional consequence of this modification.

| Target Protein | Cellular Process | Ubiquitin Linkage | Consequence of RNF5-mediated Ubiquitination | References |

| STING | Innate Immunity | K48-linked | Proteasomal degradation, inhibition of type I interferon response. | [2][5][6][7][8][9][10][11] |

| MAVS | Innate Immunity | K48-linked | Proteasomal degradation, suppression of antiviral signaling. | [3][4][5][6][8][12][13] |

| IRF3 | Innate Immunity | K48-linked | Proteasomal degradation, attenuation of type I interferon response. | [3][4][5][6][8][10][12] |

| SARS-CoV-2 E Protein | Viral Lifecycle | K63-linked | Proteasomal degradation, inhibition of viral replication. | [4][6] |

| SARS-CoV-2 M Protein | Viral Lifecycle | K63-linked | Enhanced interaction with E protein, promotion of virion release. | [14] |

| Paxillin | Cell Motility | K63-topology suggested | Altered subcellular localization (decreased focal adhesion), inhibition of cell motility. | [1][4][8][12][15][16] |

| ATG4B | Autophagy | Not specified | Proteasomal degradation, inhibition of basal autophagy. | [1][7][17] |

| CFTR (ΔF508 mutant) | Protein Quality Control (ERAD) | Not specified | Premature degradation of misfolded protein. | [7][8][12][18] |

| Glutamine Transporters (SLC1A5, SLC38A2) | Metabolism | Not specified | Degradation, reduced glutamine uptake. | [1][18] |

| JAMP | Protein Degradation | K63-linked | Decreased association with proteasome components. | [1][9] |

| PTEN | Cancer Progression | Not specified | Degradation, acceleration of tumor growth. | [12] |

Signaling Pathways Modulated by RNF5 Agonists

Activation of RNF5 significantly impacts key cellular signaling pathways, primarily through the degradation of essential adaptor proteins.

cGAS-STING Innate Immunity Pathway

The cGAS-STING pathway is critical for detecting cytosolic DNA from pathogens and initiating a type I interferon response. RNF5 acts as a negative regulator of this pathway.[6] Upon viral infection, RNF5 targets STING for K48-linked ubiquitination and subsequent proteasomal degradation, thereby dampening the antiviral immune response.[6][10] An RNF5 agonist would enhance this degradation, further suppressing STING-mediated signaling.

Caption: RNF5-mediated degradation of STING.

MAVS-mediated Antiviral Signaling

Similar to its role in the STING pathway, RNF5 negatively regulates the RIG-I-like receptor (RLR) pathway by targeting the central adaptor protein MAVS.[6][13] Upon RNA virus infection, RNF5 ubiquitinates MAVS, leading to its degradation and the suppression of the downstream interferon response.[3][6][8]

Caption: RNF5-mediated degradation of MAVS.

Regulation of Autophagy

RNF5 limits basal autophagy by mediating the ubiquitination and degradation of ATG4B, a cysteine peptidase essential for processing LC3, a key protein in autophagosome formation.[1][17] Activating RNF5 would therefore be expected to decrease the levels of ATG4B and inhibit autophagy.

Caption: RNF5-mediated inhibition of autophagy.

Experimental Protocols

The identification and validation of RNF5 targets involve a combination of proteomic, biochemical, and cell-based assays.

Workflow for RNF5 Target Identification and Validation

Caption: Experimental workflow for RNF5 targets.

Co-Immunoprecipitation (Co-IP) for Interaction Validation

This protocol is used to confirm the interaction between RNF5 and a putative substrate in a cellular context.

Objective: To determine if RNF5 physically associates with a target protein.

Methodology:

-

Cell Culture and Transfection: Culture HEK293T or other suitable cells to 70-80% confluency. Co-transfect cells with plasmids encoding tagged versions of RNF5 (e.g., FLAG-RNF5) and the putative target protein (e.g., HA-Target).

-

Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. Analyze the immunoprecipitated proteins by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-HA). A band for the HA-Target in the FLAG-RNF5 IP lane indicates an interaction.

In Vitro Ubiquitination Assay

This assay confirms that RNF5 can directly ubiquitinate a substrate protein.

Objective: To reconstitute the ubiquitination of a target protein by RNF5 in a cell-free system.

Methodology:

-

Reagents: Assemble purified recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D1), RNF5 (E3 ligase), the substrate protein, and ubiquitin.

-

Reaction Setup: In a microfuge tube, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):

-

E1 enzyme (~100 nM)

-

E2 enzyme (~500 nM)

-

RNF5 (~1 µM)

-

Substrate protein (~1 µM)

-

Ubiquitin (~10 µM)

-

ATP (2 mM)

-

-

Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 1-2 hours.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the substrate protein. A high-molecular-weight smear or ladder of bands above the unmodified substrate indicates polyubiquitination.[17]

Protein Degradation Assay (Cycloheximide Chase)

This assay measures the effect of RNF5 on the stability of a target protein.

Objective: To determine if RNF5 activation leads to a decreased half-life of a target protein.

Methodology:

-

Cell Treatment: Culture cells (e.g., wild-type vs. RNF5 knockout, or cells treated with DMSO vs. RNF5 agonist).

-

Inhibition of Protein Synthesis: Treat the cells with cycloheximide (CHX, a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL. This marks time zero (t=0).

-

Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Western Blot Analysis: Analyze the lysates by Western blotting using an antibody against the target protein. Use an antibody against a stable protein (e.g., GAPDH or Actin) as a loading control.

-

Quantification: Quantify the band intensity of the target protein at each time point relative to the t=0 sample. Plot the relative protein level against time to determine the protein's half-life. A shorter half-life in the presence of active RNF5 indicates that RNF5 promotes its degradation.[17]

References

- 1. ronailab.net [ronailab.net]

- 2. E3 ubiquitin ligase RNF5 attenuates pathological cardiac hypertrophy through STING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | RNF5: inhibiting antiviral immunity and shaping virus life cycle [frontiersin.org]

- 4. The E3 ligase RNF5 restricts SARS-CoV-2 replication by targeting its envelope protein for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RNF5: inhibiting antiviral immunity and shaping virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | E3 ligase RNF5 inhibits type I interferon response in herpes simplex virus keratitis through the STING/IRF3 signaling pathway [frontiersin.org]

- 8. molbiolcell.org [molbiolcell.org]

- 9. membranome.org [membranome.org]

- 10. E3 ligase RNF5 inhibits type I interferon response in herpes simplex virus keratitis through the STING/IRF3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A small-molecule inhibitor and degrader of the RNF5 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. RNF5 - Wikipedia [en.wikipedia.org]

- 16. RNF5, a RING finger protein that regulates cell motility by targeting paxillin ubiquitination and altered localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 18. Ubiquitin ligase RNF5 serves an important role in the development of human glioma - PMC [pmc.ncbi.nlm.nih.gov]

RNF5 Agonist 1 (Analog-1): A Novel Approach to Antiviral Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The E3 ubiquitin ligase Ring Finger Protein 5 (RNF5) has traditionally been characterized as a negative regulator of antiviral innate immunity. It achieves this by targeting key signaling proteins, STING and MAVS, for proteasomal degradation, thereby dampening the production of type I interferons. However, the discovery of RNF5 agonist 1, also known as Analog-1, has unveiled a paradoxical and promising role for RNF5 activation in antiviral defense. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key experimental findings, and providing insights into its potential as a novel antiviral therapeutic. Contrary to expectations, Analog-1 leverages RNF5 activity to combat viral infections, notably SARS-CoV-2, by promoting the degradation of viral structural proteins, representing a paradigm shift in the therapeutic targeting of the RNF5 pathway.

Introduction to RNF5 in Antiviral Innate Immunity

RNF5 is an E3 ubiquitin ligase anchored to the membrane of the endoplasmic reticulum (ER) and mitochondria. It plays a crucial role in protein quality control and cellular homeostasis. In the context of innate immunity, RNF5 is a key regulator of the pathways that detect viral pathogens and initiate an immune response.

Upon viral infection, cytosolic sensors detect viral nucleic acids, triggering signaling cascades that converge on the adaptor proteins STING (Stimulator of Interferon Genes) for DNA viruses and MAVS (Mitochondrial Antiviral-Signaling protein) for RNA viruses. Activation of STING and MAVS leads to the phosphorylation of transcription factors like IRF3, which then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other antiviral genes.

RNF5 acts as a brake on this system by mediating the K48-linked ubiquitination of STING and MAVS, marking them for degradation by the proteasome.[1][2][3] This negative feedback loop is crucial for preventing excessive inflammation and maintaining immune homeostasis. However, some viruses have evolved mechanisms to hijack RNF5 to their advantage, further suppressing the host's antiviral response.[2][4][5]

This compound (Analog-1): A Paradigm Shift

The development of small molecule modulators of RNF5 has opened new avenues for therapeutic intervention. This compound (Analog-1) is a pharmacological activator of RNF5.[2] While initially explored for its potential in cancer therapy, its role in viral infections has revealed a surprising and potent antiviral activity.[6][7]

Instead of exacerbating the suppression of innate immunity, Analog-1 has been shown to inhibit the replication of certain viruses, most notably SARS-CoV-2.[2][8] This antiviral effect is not mediated by the degradation of STING or MAVS, but rather by targeting a viral protein for degradation.

Mechanism of Action: Targeting Viral Proteins for Degradation

The primary antiviral mechanism of Analog-1, as demonstrated in studies on SARS-CoV-2, involves the RNF5-mediated ubiquitination and subsequent proteasomal degradation of the viral envelope (E) protein.[1][8] The SARS-CoV-2 E protein is a small structural protein crucial for viral assembly, budding, and release.

By activating RNF5, Analog-1 enhances the ubiquitination of the SARS-CoV-2 E protein, leading to its degradation.[1] This disruption of a key viral component inhibits the production of new viral particles and alleviates the progression of the disease in animal models.[8] This novel mechanism highlights a previously unappreciated function of RNF5 in directly targeting viral proteins for destruction, offering a new strategy for antiviral drug development.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving RNF5 and a general workflow for evaluating RNF5 agonists.

References

- 1. The E3 ligase RNF5 restricts SARS-CoV-2 replication by targeting its envelope protein for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNF5: inhibiting antiviral immunity and shaping virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RNF5: inhibiting antiviral immunity and shaping virus life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | RNF5: inhibiting antiviral immunity and shaping virus life cycle [frontiersin.org]

- 6. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. The E3 ligase RNF5 restricts SARS-CoV-2 replication by targeting its envelope protein for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

RNF5 Agonist 1: A Potential Therapeutic Strategy for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal function, a process intimately linked to the accumulation of misfolded proteins and cellular stress. The ubiquitin-proteasome system (UPS) and the endoplasmic reticulum-associated degradation (ERAD) pathway are critical for maintaining protein homeostasis (proteostasis), and their dysfunction is a key factor in the pathology of these devastating disorders. This whitepaper explores the rationale for targeting RING finger protein 5 (RNF5), an ER-anchored E3 ubiquitin ligase, with a pharmacological agonist as a novel therapeutic approach for neurodegenerative diseases.

RNF5 is a crucial component of the ERAD pathway, responsible for identifying and targeting misfolded proteins for degradation.[1] By activating RNF5, it is hypothesized that the clearance of toxic protein aggregates could be enhanced, thereby alleviating cellular stress and slowing or preventing neurodegeneration. While direct studies of RNF5 agonists in neurodegenerative models are currently lacking, a pharmacological activator, known as "Analog-1," has been identified and investigated in the context of neuroectodermal tumors and viral infections.[2][3][4]

This document provides a comprehensive overview of RNF5 function, the theoretical basis for its agonism in neurodegenerative disease, a summary of the existing data on the RNF5 agonist Analog-1, and detailed experimental protocols from related fields that can guide future research. Furthermore, signaling pathways and proposed experimental workflows are visualized using DOT language diagrams to provide a clear conceptual framework for researchers. The information presented herein is intended to serve as a foundational guide for the scientific community to explore the therapeutic potential of RNF5 activation in the fight against neurodegenerative diseases.

The Role of RNF5 in Neuronal Proteostasis

The nervous system is highly susceptible to disruptions in protein homeostasis. The accumulation of misfolded or aggregated proteins is a common pathological hallmark of a wide range of neurodegenerative diseases.[5] The cell employs sophisticated quality control mechanisms to prevent the buildup of these toxic protein species, primarily through the ubiquitin-proteasome system and autophagy.

RNF5, also known as RMA1, is a membrane-anchored E3 ubiquitin ligase that resides in the endoplasmic reticulum (ER) and mitochondria.[1] It plays a pivotal role in the ERAD pathway, a critical process for the disposal of misfolded proteins from the ER.[1] RNF5 recognizes and ubiquitinates misfolded protein substrates, thereby marking them for degradation by the proteasome. This function is essential for mitigating ER stress, a condition that arises from the accumulation of unfolded proteins in the ER lumen and is implicated in neuronal cell death in various neurological diseases.[6][7][8]

Beyond its role in ERAD, RNF5 has been shown to regulate autophagy by mediating the ubiquitination and subsequent degradation of ATG4B, a key protein in the formation of autophagosomes.[1][9] This dual role in both the proteasomal and autophagic pathways positions RNF5 as a central regulator of cellular proteostasis.

Rationale for RNF5 Agonism in Neurodegenerative Diseases

The central hypothesis for the therapeutic use of an RNF5 agonist in neurodegenerative diseases is that enhancing RNF5's E3 ligase activity will bolster the cell's capacity to clear the misfolded proteins that are causative of these conditions.

-

Enhanced Clearance of Misfolded Proteins: By pharmacologically activating RNF5, it may be possible to increase the ubiquitination and subsequent degradation of key pathological proteins such as amyloid-beta and tau in Alzheimer's disease, alpha-synuclein in Parkinson's disease, and TDP-43 in ALS. While direct ubiquitination of these specific proteins by RNF5 has not yet been demonstrated, enhancing the general efficiency of the ERAD pathway could alleviate the overall burden of misfolded proteins in neurons.

-

Mitigation of ER Stress: Chronic ER stress is a well-established contributor to neuronal dysfunction and death in neurodegenerative diseases.[6][7][8] An RNF5 agonist could help to resolve ER stress by facilitating the removal of unfolded proteins, thereby promoting neuronal survival.

-

Modulation of Autophagy: The role of RNF5 in autophagy is complex. While it negatively regulates basal autophagy, the net effect of an RNF5 agonist in a diseased state is not yet clear.[1][9] Further research is needed to understand how pharmacological activation of RNF5 would impact autophagy in the context of specific neurodegenerative pathologies.

The RNF5 Agonist "Analog-1"

To date, the most well-characterized pharmacological activator of RNF5 is a small molecule referred to as "Analog-1".[2][3][4][10][11][12][13] While this compound has not yet been tested in models of neurodegenerative disease, its activity has been demonstrated in other contexts, most notably in neuroectodermal tumors (neuroblastoma and melanoma) and in inhibiting SARS-CoV-2 replication.[2][3][4]

Quantitative Data for Analog-1

The following table summarizes the quantitative data available for Analog-1 from studies in neuroblastoma and melanoma cell lines. This data provides a starting point for dose-finding studies in neuronal models.

| Cell Line | Compound | Concentration | Time Point | Effect | Reference |

| SH-SY5Y (Neuroblastoma) | Analog-1 | 10 µM | 24 h | Significant reduction in cell viability | [3][10] |

| SH-SY5Y (Neuroblastoma) | Analog-1 | 10 µM | 48 h | Further significant reduction in cell viability | [3][10] |

| MZ2-MEL (Melanoma) | Analog-1 | 10 µM | 24 h | Significant reduction in cell viability | [3][10] |

| MZ2-MEL (Melanoma) | Analog-1 | 10 µM | 48 h | Further significant reduction in cell viability | [3][10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Analog-1, which can be adapted for neurodegenerative disease research.

Cell Viability Assay (Trypan Blue Exclusion) [3][10]

-

Cell Culture: Human neuroblastoma (SH-SY5Y) and melanoma (MZ2-MEL) cells were cultured in their respective recommended media.

-

Treatment: Cells were treated with 10 µM Analog-1 or vehicle (DMSO) for 24 and 48 hours.

-

Cell Counting: After treatment, cells were harvested, and cell viability was assessed using the Trypan Blue exclusion assay. The percentage of viable cells relative to the control was calculated.

Western Blot Analysis of RNF5 Expression [10]

-

Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with a primary antibody against RNF5, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) detection system. Calnexin was used as a loading control.

In Vivo Tumor Growth Assay [3]

-

Animal Model: Neuroblastoma- and melanoma-bearing mice were used.

-

Treatment: Mice were treated with Analog-1 or vehicle only.

-

Tumor Growth Measurement: Tumor growth was monitored over time.

-

Outcome: Analog-1 treatment resulted in a significant delay in tumor growth compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and potential research strategies, the following diagrams are provided in DOT language.

Caption: RNF5-mediated ER-associated degradation (ERAD) pathway.

Caption: Proposed mechanism of an RNF5 agonist in neuroprotection.

Caption: Experimental workflow to test an RNF5 agonist.

Challenges and Future Directions

The exploration of RNF5 agonism for neurodegenerative diseases is in its infancy, and several challenges and questions need to be addressed:

-

Lack of Direct Evidence: The foremost challenge is the absence of preclinical data on RNF5 agonists in relevant models of neurodegenerative diseases. Future research should prioritize testing compounds like Analog-1 in neuronal cell lines and animal models of Alzheimer's, Parkinson's, and ALS.

-

Substrate Specificity: It is currently unknown if RNF5 directly ubiquitinates the key pathogenic proteins in neurodegenerative diseases. Proteomic studies are needed to identify the full range of RNF5 substrates in neurons.

-

Autophagy Regulation: The inhibitory effect of RNF5 on basal autophagy needs to be carefully considered.[1][9] The impact of an RNF5 agonist on the overall autophagic flux in neurons under proteotoxic stress must be thoroughly investigated.

-

Blood-Brain Barrier Penetrance: For any RNF5 agonist to be effective for neurological disorders, it must be able to cross the blood-brain barrier. The physicochemical properties of Analog-1 and other potential agonists will need to be optimized for CNS delivery.

Future research should focus on:

-

Screening for and developing novel, potent, and specific RNF5 agonists with favorable pharmacokinetic properties for CNS applications.

-

Conducting in-depth mechanistic studies to elucidate the precise effects of RNF5 activation on neuronal proteostasis, including the interplay between the ERAD pathway and autophagy.

-

Validating the therapeutic potential of RNF5 agonists in a range of in vitro and in vivo models of neurodegenerative diseases.

Conclusion

Targeting the cellular machinery that maintains protein homeostasis represents a promising therapeutic avenue for neurodegenerative diseases. The E3 ubiquitin ligase RNF5, as a key regulator of the ERAD pathway, is an attractive, yet underexplored, target. The identification of a pharmacological activator, Analog-1, provides a valuable tool to begin investigating the therapeutic potential of RNF5 agonism. While the path to clinical application is long and fraught with challenges, the fundamental role of RNF5 in clearing misfolded proteins provides a strong rationale for its further investigation. This technical guide serves as a call to action for the research community to explore this novel therapeutic strategy, with the ultimate goal of developing effective treatments for Alzheimer's, Parkinson's, ALS, and other devastating neurodegenerative disorders.

References

- 1. ronailab.net [ronailab.net]

- 2. mdpi.com [mdpi.com]

- 3. Targeting of Ubiquitin E3 Ligase RNF5 as a Novel Therapeutic Strategy in Neuroectodermal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The E3 ligase RNF5 restricts SARS-CoV-2 replication by targeting its envelope protein for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Functional implication of ubiquitinating and deubiquitinating mechanisms in TDP-43 proteinopathies [frontiersin.org]

- 6. Frontiers | Endoplasmic Reticulum Stress-Associated Neuronal Death and Innate Immune Response in Neurological Diseases [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Endoplasmic Reticulum Stress and Its Role in Homeostasis and Immunity of Central and Peripheral Neurons [frontiersin.org]

- 9. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 10. unige.iris.cineca.it [unige.iris.cineca.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The E3 ligase RNF5 restricts SARS-CoV-2 replication by targeting its envelope protein for degradation - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structural Biology of RNF5 Agonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the structural biology concerning the binding of agonists to RING finger protein 5 (RNF5), an E3 ubiquitin ligase implicated in a variety of cellular processes and diseases. While specific quantitative binding data and structural information for a compound termed "RNF5 agonist 1" are not publicly available, this document outlines the foundational knowledge of RNF5 structure, its signaling pathways, and the established experimental methodologies for characterizing such interactions. This guide serves as a comprehensive resource for researchers aiming to investigate and develop novel modulators of RNF5 activity.

Introduction to RNF5

RNF5, also known as RMA1, is a crucial E3 ubiquitin ligase anchored to the membranes of the endoplasmic reticulum (ER) and mitochondria.[1][2][3] It plays a significant role in protein quality control through the ER-associated degradation (ERAD) pathway, where it targets misfolded proteins for ubiquitination and subsequent degradation by the proteasome.[1][4] Beyond its function in protein homeostasis, RNF5 is involved in regulating cell motility, autophagy, and innate immune responses.[1][3][5] Dysregulation of RNF5 has been linked to various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[4][6][7][8]

RNF5 Signaling Pathways

RNF5 is a key regulator in several signaling cascades, most notably in the context of antiviral innate immunity. It negatively regulates the STING (stimulator of interferon genes) and MAVS (mitochondrial antiviral-signaling protein) pathways by promoting their K48-linked polyubiquitination and subsequent proteasomal degradation.[6][9][10] This action dampens the production of type I interferons and other antiviral molecules.

Structural Biology of RNF5

RNF5 is a multi-domain protein characterized by a C-terminal transmembrane domain that anchors it to the ER and mitochondrial membranes, and a RING (Really Interesting New Gene) finger domain which confers its E3 ligase activity.[1] The RING domain is responsible for binding to E2 ubiquitin-conjugating enzymes and facilitating the transfer of ubiquitin to substrate proteins. The development of small molecule inhibitors and agonists targeting RNF5, such as FX12 and Analog-1, suggests the presence of druggable pockets within the RNF5 structure.[7][11][12] However, a high-resolution crystal structure of RNF5 in complex with an agonist is not yet publicly available.

Quantitative Data on RNF5 Agonist Binding

As of the latest available data, specific quantitative metrics for the binding of a compound designated "this compound" have not been published in peer-reviewed literature. To characterize the binding of a novel agonist to RNF5, a series of biophysical and biochemical assays would be required. The following table outlines the types of data that are essential for understanding the binding characteristics of such a molecule.

| Parameter | Description | Typical Method(s) |

| Binding Affinity (Kd) | Dissociation constant, a measure of the strength of the binding interaction. A lower Kd indicates a stronger interaction. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST) |

| Binding Kinetics (kon, koff) | Association (kon) and dissociation (koff) rate constants, which describe the speed at which the agonist binds and unbinds from RNF5. | Surface Plasmon Resonance (SPR) |

| Thermodynamics (ΔH, ΔS) | Enthalpy (ΔH) and entropy (ΔS) changes upon binding, providing insight into the forces driving the interaction. | Isothermal Titration Calorimetry (ITC) |

| Stoichiometry (n) | The ratio of agonist molecules that bind to each RNF5 protein molecule. | Isothermal Titration Calorimetry (ITC) |

| Structural Coordinates | High-resolution 3D structure of the RNF5-agonist complex, revealing the precise binding site and interactions. | X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM) |

Experimental Protocols for Studying RNF5-Agonist Binding

A multi-faceted approach is necessary to fully characterize the binding of an agonist to RNF5. The following are detailed methodologies for key experiments.

Protein Expression and Purification

-

Construct Design : Clone the gene encoding the soluble portion of human RNF5 (lacking the transmembrane domain) into an expression vector with a suitable tag (e.g., His-tag, GST-tag) for purification.

-

Expression : Transform the expression vector into a suitable host, such as E. coli BL21(DE3). Induce protein expression with IPTG at an optimal temperature and time.

-

Lysis : Harvest the cells and lyse them using sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Purification :

-

Affinity Chromatography : Load the clarified lysate onto a column with a resin specific for the tag (e.g., Ni-NTA for His-tag). Elute the bound protein with a high concentration of imidazole or by tag cleavage.

-

Size-Exclusion Chromatography : Further purify the protein to homogeneity using a size-exclusion column to separate the protein from aggregates and other contaminants.

-

-

Quality Control : Assess the purity and concentration of the protein using SDS-PAGE and a spectrophotometer.

Surface Plasmon Resonance (SPR)

-

Immobilization : Covalently immobilize the purified RNF5 protein onto a sensor chip surface.

-

Binding Analysis : Flow different concentrations of the RNF5 agonist over the sensor surface and measure the change in the refractive index in real-time, which corresponds to the binding of the agonist to the immobilized protein.

-

Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

-